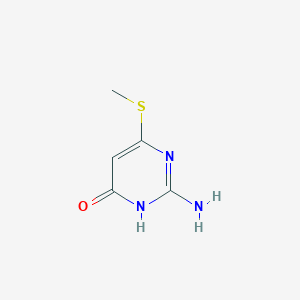
Bis(2,5-dimethoxyphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,5-dimethoxyphenyl)diazene: is an organic compound belonging to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly interesting due to its symmetrical structure and the presence of methoxy groups on the aromatic rings, which can influence its chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dimethoxyphenyl)diazene typically involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form a diazonium salt, which is then coupled with another molecule of 2,5-dimethoxyaniline. The reaction conditions generally include:
Temperature: 0-5°C for the formation of the diazonium salt.
Solvent: Aqueous medium or a mixture of water and an organic solvent.
Catalyst: Often, a copper catalyst is used to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazene synthesis can be applied. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2,5-dimethoxyphenyl)diazene can undergo oxidation reactions, often leading to the formation of azoxy compounds.
Reduction: Reduction of the diazene bond can yield the corresponding hydrazine derivative.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photochromic properties, which can be useful in the development of light-responsive materials.
Biology and Medicine:
- Potential applications in the development of drugs due to its ability to interact with biological molecules.
- Investigated for its antimicrobial properties.
Industry:
- Utilized in the production of dyes and pigments.
- Explored for use in organic electronics due to its conductive properties.
作用機序
The mechanism of action of Bis(2,5-dimethoxyphenyl)diazene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This property is exploited in applications requiring light-induced changes in molecular structure. The methoxy groups can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.
類似化合物との比較
- Bis(3,4-dimethoxyphenyl)diazene
- Bis(4-methoxyphenyl)diazene
- Azoxybenzene derivatives
Uniqueness:
- The presence of methoxy groups at the 2,5-positions provides unique electronic and steric effects, influencing the compound’s reactivity and physical properties.
- Compared to other diazenes, Bis(2,5-dimethoxyphenyl)diazene exhibits distinct photochromic behavior, making it particularly useful in light-responsive applications.
特性
CAS番号 |
6319-28-4 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
bis(2,5-dimethoxyphenyl)diazene |
InChI |
InChI=1S/C16H18N2O4/c1-19-11-5-7-15(21-3)13(9-11)17-18-14-10-12(20-2)6-8-16(14)22-4/h5-10H,1-4H3 |
InChIキー |
FXHDKZPLFMIQHU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)
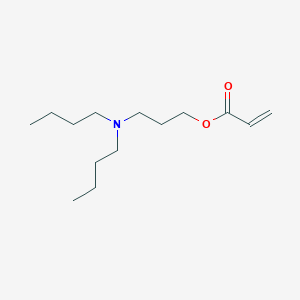
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
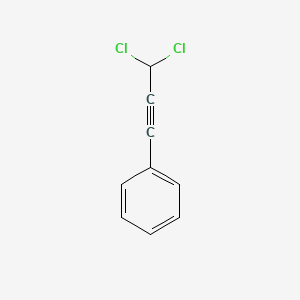

![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)

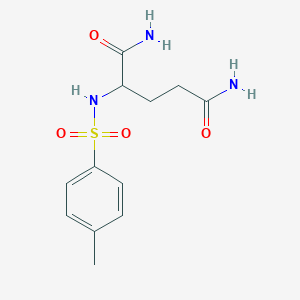
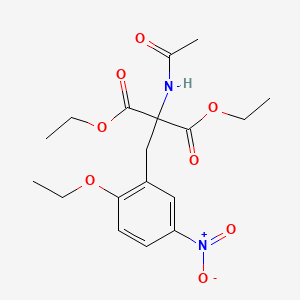
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
